molecular formula C13H19N5O2 B8110000 6-Acetyl-9-(1-methyl-1H-pyrazol-4-yl)-2,6,9-triazaspiro[4.5]decan-8-one

6-Acetyl-9-(1-methyl-1H-pyrazol-4-yl)-2,6,9-triazaspiro[4.5]decan-8-one

Cat. No.: B8110000
M. Wt: 277.32 g/mol
InChI Key: LVJGYJAMJNITII-UHFFFAOYSA-N
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Description

6-Acetyl-9-(1-methyl-1H-pyrazol-4-yl)-2,6,9-triazaspiro[4.5]decan-8-one is a complex organic compound that features a spirocyclic structure with multiple nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring and the spirocyclic framework contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-9-(1-methyl-1H-pyrazol-4-yl)-2,6,9-triazaspiro[4.5]decan-8-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the construction of the spirocyclic framework. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Spirocyclization: The pyrazole derivative is then subjected to spirocyclization reactions, often involving the use of a suitable spirocyclic precursor and a catalyst to facilitate the formation of the spirocyclic structure.

    Acetylation: The final step involves the acetylation of the nitrogen atom in the pyrazole ring using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-9-(1-methyl-1H-pyrazol-4-yl)-2,6,9-triazaspiro[4.5]decan-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

6-Acetyl-9-(1-methyl-1H-pyrazol-4-yl)-2,6,9-triazaspiro[4.5]decan-8-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 6-Acetyl-9-(1-methyl-1H-pyrazol-4-yl)-2,6,9-triazaspiro[4.5]decan-8-one involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring and spirocyclic structure allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds containing the pyrazole ring, such as 3(5)-substituted pyrazoles, which exhibit similar reactivity and biological activities.

    Spirocyclic Compounds: Other spirocyclic compounds, such as spirooxindoles and spirotetrahydroquinolines, which share the spirocyclic framework and exhibit unique chemical properties.

Uniqueness

6-Acetyl-9-(1-methyl-1H-pyrazol-4-yl)-2,6,9-triazaspiro[4.5]decan-8-one is unique due to its combination of the pyrazole ring and spirocyclic structure, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-acetyl-9-(1-methylpyrazol-4-yl)-2,6,9-triazaspiro[4.5]decan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-10(19)18-7-12(20)17(11-5-15-16(2)6-11)9-13(18)3-4-14-8-13/h5-6,14H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJGYJAMJNITII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)N(CC12CCNC2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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